rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a cyclohexyl ring, along with a carbamate functional group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is functionalized with hydroxy and methyl groups.
Formation of Carbamate: The key step involves the reaction of the functionalized cyclohexyl compound with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamate group may produce an amine.
Scientific Research Applications
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(1R,3R,4R)-4-hydroxycyclohexyl]carbamate: Lacks the methyl group, which may affect its reactivity and biological activity.
tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-ethylcyclohexyl]carbamate: Contains an ethyl group instead of a methyl group, leading to different steric and electronic properties.
Uniqueness
rac-tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
420794-08-7 |
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Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R,4R)-4-hydroxy-3-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 |
InChI Key |
SZVLDQVHEROQDA-OPRDCNLKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC[C@H]1O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(CCC1O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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